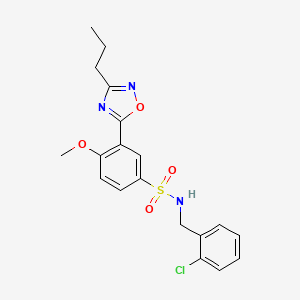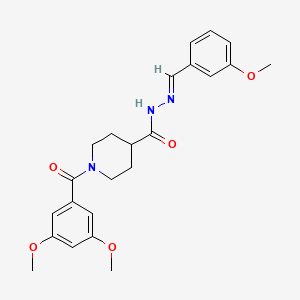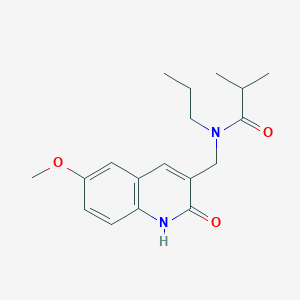
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide, also known as PBIT, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PBIT is a derivative of quinoline, a heterocyclic compound that is widely used in the synthesis of various drugs and bioactive molecules.
作用機序
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of oxidative stress and inflammation in the brain, and the improvement of cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide in lab experiments is its high potency and specificity for specific molecular targets, which allows for precise control of experimental conditions. However, one of the limitations of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide, including:
1. Further exploration of its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Development of more efficient synthesis methods for N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide that can improve its solubility and bioavailability.
3. Investigation of its pharmacokinetic and pharmacodynamic properties in animal models and human clinical trials.
4. Identification of new molecular targets and signaling pathways that can be targeted by N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide for the development of novel therapeutics.
合成法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide involves the condensation of 2-hydroxy-6-methoxyquinoline with propylisobutyryl chloride in the presence of a base catalyst. The reaction yields N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide as a white crystalline solid with a melting point of 154-156°C.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In Alzheimer's and Parkinson's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methyl-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-8-20(18(22)12(2)3)11-14-9-13-10-15(23-4)6-7-16(13)19-17(14)21/h6-7,9-10,12H,5,8,11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYCDBGAYFBUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methyl-N-propylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
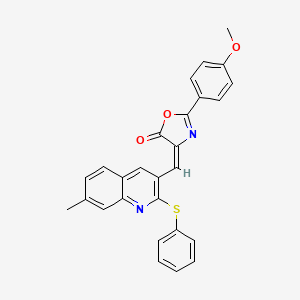

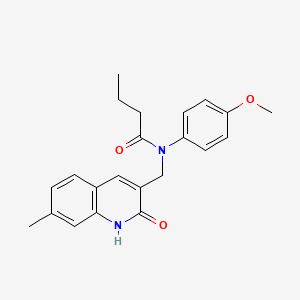

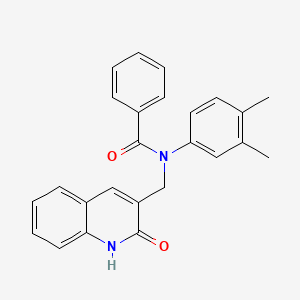

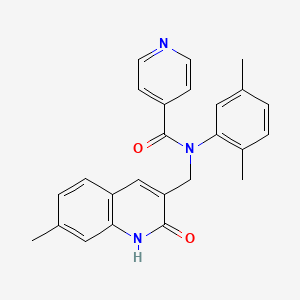
![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)

